molecular formula C22H48O4Sn B13821136 Tin(IV) 2-ethylhexanoate diisopropoxide

Tin(IV) 2-ethylhexanoate diisopropoxide

Cat. No.: B13821136
M. Wt: 495.3 g/mol
InChI Key: PGCMGLRZGNUYHS-UHFFFAOYSA-N
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Description

MFCD00210604, also known as tin(IV) 2-ethylhexanoate diisopropoxide, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tin(IV) 2-ethylhexanoate diisopropoxide typically involves the reaction of tin(IV) chloride with 2-ethylhexanoic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

SnCl4+2C8H16O2+2C3H8OSn(C8H15O2)2(C3H7O)2+4HCl\text{SnCl}_4 + 2 \text{C}_8\text{H}_{16}\text{O}_2 + 2 \text{C}_3\text{H}_8\text{O} \rightarrow \text{Sn(C}_8\text{H}_{15}\text{O}_2)_2(\text{C}_3\text{H}_7\text{O})_2 + 4 \text{HCl} SnCl4​+2C8​H16​O2​+2C3​H8​O→Sn(C8​H15​O2​)2​(C3​H7​O)2​+4HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tin(IV) 2-ethylhexanoate diisopropoxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to lower oxidation states of tin.

    Substitution: The organic groups attached to the tin atom can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

    Oxidation: Tin oxides (e.g., SnO2)

    Reduction: Lower oxidation state tin compounds (e.g., Sn(II) compounds)

    Substitution: Various organotin derivatives depending on the substituent used.

Scientific Research Applications

Tin(IV) 2-ethylhexanoate diisopropoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tin(IV) 2-ethylhexanoate diisopropoxide involves its interaction with various molecular targets. In catalytic applications, the tin atom acts as a Lewis acid, facilitating the formation of intermediates and transition states in chemical reactions. In biological systems, the compound can interact with proteins and enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Tin(IV) chloride (SnCl4)
  • Tin(II) chloride (SnCl2)
  • Dibutyltin dilaurate
  • Tributyltin oxide

Uniqueness

Tin(IV) 2-ethylhexanoate diisopropoxide is unique due to its specific combination of organic groups attached to the tin atom. This gives it distinct chemical properties and reactivity compared to other organotin compounds.

Properties

Molecular Formula

C22H48O4Sn

Molecular Weight

495.3 g/mol

IUPAC Name

di(octan-3-yloxy)-di(propan-2-yloxy)stannane

InChI

InChI=1S/2C8H17O.2C3H7O.Sn/c2*1-3-5-6-7-8(9)4-2;2*1-3(2)4;/h2*8H,3-7H2,1-2H3;2*3H,1-2H3;/q4*-1;+4

InChI Key

PGCMGLRZGNUYHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)O[Sn](OC(C)C)(OC(C)C)OC(CC)CCCCC

Origin of Product

United States

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